![molecular formula C5H8BrN3O2S B2518737 3-Bromo-1-ethylpyrazole-4-sulfonamide CAS No. 1946812-56-1](/img/structure/B2518737.png)
3-Bromo-1-ethylpyrazole-4-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-1-ethylpyrazole-4-sulfonamide involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and halogenation processes. Detailed experimental procedures and optimization studies are available in the literature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-ethylpyrazole-4-sulfonamide consists of a pyrazole ring with a bromine substituent at position 3 and an ethyl group attached to the nitrogen atom. The sulfonamide moiety is linked to the pyrazole ring. The compound’s three-dimensional conformation and bond angles have been investigated using computational methods .
Chemical Reactions Analysis
3-Bromo-1-ethylpyrazole-4-sulfonamide participates in various chemical reactions. Notably, it can undergo nucleophilic substitution reactions at the bromine position, leading to the formation of different derivatives. Researchers have explored its reactivity with various nucleophiles, such as amines and thiols. Mechanistic studies have elucidated the reaction pathways and intermediates .
properties
IUPAC Name |
3-bromo-1-ethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O2S/c1-2-9-3-4(5(6)8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLBRFMEEYCBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide |
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